N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
N-(5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2,4-dichlorophenyl group and at the 2-position with a naphthalene-linked acetamide moiety. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which enhances metabolic stability and facilitates π-π interactions in biological targets.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3OS/c21-14-8-9-16(17(22)11-14)19-24-25-20(27-19)23-18(26)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFUXBMYIJWHBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 364.25 g/mol. The presence of the thiadiazole ring and the dichlorophenyl substituent are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, in a study evaluating various derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds similar to this compound exhibited promising results. One derivative demonstrated an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 cells and 0.034 ± 0.008 mmol/L against A549 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
The anticancer activity of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of DNA and RNA Synthesis : Thiadiazole compounds have been shown to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Targeting Kinases : The heteroatoms in the thiadiazole ring may interact with key kinases involved in tumorigenesis .
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various signaling pathways .
Antimicrobial Activity
Thiadiazole derivatives also exhibit notable antimicrobial properties. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Case Studies
- Antibacterial Activity : In vitro studies demonstrated that certain thiadiazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. For example, derivatives with specific substitutions showed minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
- Antifungal Activity : Some derivatives have displayed antifungal properties against pathogens such as Candida albicans, outperforming established antifungals like itraconazole .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Core
Chlorophenyl vs. Nitrophenyl Derivatives
Compounds such as N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) and N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) exhibit comparable electronic profiles due to nitro and chloro substituents. These derivatives demonstrated potent Akt inhibition (92.36% and 86.52%, respectively) and induced apoptosis in glioma cells, highlighting the importance of electron-withdrawing groups for bioactivity . In contrast, the naphthalen-1-yl acetamide group in the target compound may enhance hydrophobic interactions but reduce solubility compared to nitro-containing analogs .
Alkyl/Arylthio Substituents
Derivatives like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) show higher melting points (133–140°C) compared to the target compound, likely due to increased crystallinity from sulfur-based substituents . The target compound’s naphthalen-1-yl group may reduce melting points but improve bioavailability due to enhanced lipophilicity .
Acetamide Side Chain Modifications
Naphthalen-1-yl vs. Benzodioxole/Benzoxazole Groups
Compounds such as N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((2,4-dichlorophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}acetamide (5) (m.p. 187°C) and 2-(benzo[d]oxazol-2-ylthio)-N-(5-p-tolyl-1,3,4-thiadiazol-2-yl)acetamide (5o) (m.p. 248–249°C) feature oxygen-rich side chains. These groups improve hydrogen-bonding capacity but may limit blood-brain barrier penetration compared to the naphthalen-1-yl group .
Piperazine and Secondary Amine Derivatives
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (4a) incorporates a basic piperazine moiety, enhancing solubility in acidic environments. This contrasts with the target compound’s neutral naphthalen-1-yl group, which prioritizes lipid bilayer interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
